N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941998-26-1
VCID: VC4855609
InChI: InChI=1S/C19H20N2O3/c22-18(20-14-6-4-5-7-14)19(23)21-15-10-12-17(13-11-15)24-16-8-2-1-3-9-16/h1-3,8-14H,4-7H2,(H,20,22)(H,21,23)
SMILES: C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38

N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide

CAS No.: 941998-26-1

Cat. No.: VC4855609

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide - 941998-26-1

Specification

CAS No. 941998-26-1
Molecular Formula C19H20N2O3
Molecular Weight 324.38
IUPAC Name N-cyclopentyl-N'-(4-phenoxyphenyl)oxamide
Standard InChI InChI=1S/C19H20N2O3/c22-18(20-14-6-4-5-7-14)19(23)21-15-10-12-17(13-11-15)24-16-8-2-1-3-9-16/h1-3,8-14H,4-7H2,(H,20,22)(H,21,23)
Standard InChI Key PGNONVIZXKQQRK-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

Synthesis

The synthesis of N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide involves multiple steps:

  • Preparation of Precursors:

    • Cyclopentylamine serves as the source of the cyclopentyl group.

    • 4-Phenoxybenzoic acid or derivatives provide the phenoxyphenyl moiety.

  • Oxalamide Formation:

    • The reaction typically involves coupling the amine with oxalyl chloride to form the oxalamide linkage.

    • Catalysts or reagents such as triethylamine may be used to enhance yield.

  • Purification:

    • Techniques like recrystallization or chromatography ensure high purity.

Chemical Reactions

N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide participates in various chemical reactions:

  • Oxidation: Reacts with agents like potassium permanganate to modify functional groups.

  • Reduction: Can undergo hydrogenation using reducing agents like sodium borohydride.

  • Substitution: Functional groups on the phenoxy ring can be replaced under specific conditions.

These reactions make it a valuable intermediate in organic synthesis.

Mechanism of Action

The compound has shown interaction with biological targets such as enzymes and receptors. Its mechanism involves:

  • Modulation of enzymatic activity related to metabolic pathways.

  • Potential receptor binding, influencing signaling pathways involved in inflammation and cancer.

Cytotoxicity

Studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa15.0
MCF-710.5
A54912.3

These results suggest its potential as an anticancer agent.

Anti-inflammatory Effects

In vitro studies indicate its ability to reduce pro-inflammatory cytokines such as TNF-α\alpha and IL-6:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α\alpha1200600
IL-6800400

Medicinal Chemistry

The compound is being explored for:

  • Anticancer therapeutics due to its cytotoxic properties.

  • Anti-inflammatory drugs targeting cytokine pathways.

Organic Synthesis

Its reactivity makes it an ideal building block for synthesizing complex molecules.

Industrial Use

It is used in the development of materials and catalysts for chemical processes.

Comparison with Similar Compounds

N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide has structural analogs with varying properties:

CompoundStructural DifferenceApplications
N1-cyclopentyl-N2-(thiazol-2-yl)oxalamideThiazole group instead of phenoxyphenylAntimicrobial research
N1-cyclopentyl-N2-(4-methoxyphenyl)oxalamideMethoxy group instead of phenoxy groupModified pharmacokinetics

These comparisons highlight how small structural changes can influence functionality.

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